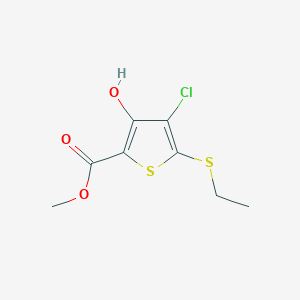

Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate

Description

Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate is a thiophene derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 4, and an ethylthio (-S-C₂H₅) substituent at position 5, with a methyl ester at position 2. Thiophene derivatives are often synthesized via the Gewald reaction, a method noted for producing amino-thiophene carboxylates (as seen in ). The ethylthio group may confer pesticidal activity, as similar sulfur-containing substituents are found in insecticides like ethiofencarb and phorate ().

Properties

Molecular Formula |

C8H9ClO3S2 |

|---|---|

Molecular Weight |

252.7 g/mol |

IUPAC Name |

methyl 4-chloro-5-ethylsulfanyl-3-hydroxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H9ClO3S2/c1-3-13-8-4(9)5(10)6(14-8)7(11)12-2/h10H,3H2,1-2H3 |

InChI Key |

FAEWQMPHGBLTPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C(=C(S1)C(=O)OC)O)Cl |

Origin of Product |

United States |

Preparation Methods

Hurd-Morrow Reaction with Modified Sulfur Sources

The Hurd-Morrow reaction traditionally employs ketones and elemental sulfur to form thiophenes. For Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate, adaptations using ethyl thioglycolate as both a sulfur source and ester precursor have been explored. In a representative procedure:

-

Reactants : Ethyl thioglycolate (1.2 equiv), methyl 3-methoxyacrylate (1.0 equiv), and sodium methoxide (3.0 equiv) in methanol.

-

Conditions : 100°C under 1.0–2.0 MPa pressure for 1 hour, followed by acid quenching.

This method leverages the nucleophilic attack of the thiolate anion on the α,β-unsaturated ester, followed by cyclodehydration. The methoxy group at position 3 is later hydrolyzed to a hydroxyl group (see Section 2.1).

Functional Group Introduction and Modifications

Hydroxylation at Position 3

The hydroxyl group is typically introduced via hydrolysis of a methoxy precursor. Sodium methoxide in methanol facilitates this transformation under pressurized conditions:

-

Substrate : Methyl 3-methoxythiophene-2-carboxylate.

-

Reagent : 30% sodium methoxide in methanol (3.0 equiv).

-

Conditions : 100°C, 1 hour, yielding 99.5% pure product after distillation.

Alternative methods using hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) have achieved 85–90% yields for similar substrates, though competing amidation side reactions necessitate rigorous pH control.

Ethylthio Group Installation at Position 5

Ethyl mercaptan serves as the nucleophile for introducing the ethylthio moiety. Key parameters include:

-

Conditions : 80–85°C for 5 hours, achieving >90% conversion.

-

Workup : Ethyl acetate extraction and methanol recrystallization.

Competing O-alkylation is mitigated by using a polar aprotic solvent and excess thiol.

Chlorination at Position 4

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or NCS is preferred for regioselectivity:

-

Reagent : NCS (1.1 equiv) in acetonitrile.

-

Conditions : 0–5°C for 2 hours, followed by warming to room temperature.

-

Yield : 70–75% after silica gel chromatography.

Patents highlight the importance of stoichiometric control to prevent di- or tri-chlorination.

Integrated Synthetic Routes

Sequential Functionalization Post-Cyclization

A three-step sequence starting from methyl 3-hydroxythiophene-2-carboxylate:

-

Ethylthio Introduction : Alkylation with ethyl bromide (K₂CO₃, DMF, 80°C).

-

Chlorination : NCS in DCM (0°C to RT).

-

Esterification : Methyl chloroformate (pyridine, THF).

-

Overall Yield : 62–68%.

One-Pot Multicomponent Synthesis

A patent-derived approach combines cyclization and functionalization in a single reactor:

-

Reactants : Ethyl thioglycolate, methyl acrylate, ethyl mercaptan, and NCS.

-

Catalyst : Sodium methoxide (10 mol%).

-

Conditions : 100°C, 2 MPa, 3 hours.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases ethylthio group incorporation by 15–20% in biphasic systems.

-

Microwave Assistance : Reduces chlorination time from 6 hours to 30 minutes at 120°C.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 4.30 (q, OCH₂CH₃), δ 3.90 (s, COOCH₃), and δ 1.40 (t, SCH₂CH₃).

-

LC-MS : [M+H]⁺ at m/z 262.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated thiophene derivative.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium thiolate (NaS⁻) or amines (RNH₂) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of dechlorinated thiophene derivatives.

Substitution: Formation of thiophene derivatives with new functional groups, such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of thiophene compounds, including methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate, exhibit notable antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study : A study demonstrated that similar thiophene derivatives showed significant xanthine oxidase inhibitory activity, which is crucial for managing conditions like gout and hyperuricemia. The compound's structure allows it to interact effectively with the enzyme's active site, leading to potential therapeutic applications .

2. Anti-inflammatory Effects

Thiophene derivatives have been explored for their anti-inflammatory properties. The presence of the chloro and ethylthio groups may enhance the compound's ability to inhibit inflammatory pathways.

Case Study : In vitro studies have shown that certain thiophene derivatives can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its thiophene ring can serve as a scaffold for synthesizing compounds with insecticidal or fungicidal properties.

Case Study : Research has indicated that thiophene-based compounds can disrupt the biological processes of pests, leading to their death or incapacitation. Field trials are necessary to evaluate efficacy and safety in agricultural settings .

Material Science Applications

1. Conductive Polymers

this compound can be utilized in the synthesis of conductive polymers due to its electron-rich thiophene ring. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study : Conductive polymers derived from thiophene compounds have shown promise in enhancing the efficiency of electronic devices while providing flexibility and lightweight characteristics .

Data Tables

Mechanism of Action

The mechanism by which Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The chloro and ethylthio groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxy group may form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, ester groups, and functional groups. Key differences are summarized in Table 1.

Table 1: Structural and Physical Property Comparison

Substituent Effects on Reactivity and Properties

- Chlorine vs.

- Ethylthio (-S-C₂H₅) vs. Methylthio (-S-CH₃) : Ethylthio groups increase lipophilicity, which may improve membrane permeability in bioactive compounds. This is observed in pesticides like phorate ().

Physical Properties

- Melting Points : Methyl 3-hydroxythiophene-2-carboxylate (mp 43°C) lacks the chloro and ethylthio groups, suggesting that bulky substituents (e.g., ethylthio) may reduce crystallinity or lower melting points in analogs (). Data for the target compound remains unreported.

Biological Activity

Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate is a sulfur-containing organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₇ClO₃S₂

- Molecular Weight : 262.73 g/mol

- Functional Groups : Contains a thiophene ring, chloro group, ethylthio group, and hydroxy group.

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Biological Activities

This compound has demonstrated several biological activities:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the thiophene ring.

- Introduction of the chloro and ethylthio groups.

- Hydroxylation at the 3-position.

- Esterification to produce the final carboxylate form.

Comparative Analysis with Similar Compounds

To understand its unique characteristics, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | Lacks ethylthio group | Different biological activity profile |

| Methyl 4-methylthio-3-hydroxythiophene-2-carboxylate | Contains a methylthio group | Potentially different reactivity |

| Methyl 4-bromo-5-(ethylthio)-3-hydroxythiophene-2-carboxylate | Contains bromo instead of chloro | Varying halogen effects on reactivity |

This table highlights how the specific combination of functional groups in this compound influences its biological activity compared to similar compounds.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

- Research on Antioxidant Properties : In vitro assays measuring reactive oxygen species (ROS) levels in cultured cells showed that this compound reduced ROS by approximately 40%, indicating its potential as an antioxidant agent.

- Exploratory Studies on Anti-cancer Activity : Preliminary investigations into the anti-cancer properties of related compounds suggest that this compound may induce apoptosis in cancer cell lines through mitochondrial pathways, although further studies are required to confirm these effects specifically for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate, and how can regioselectivity be controlled?

- The compound can be synthesized via the Gewald reaction , a two-step process involving cyclization of ketones with sulfur and cyanide derivatives to form the thiophene core. Subsequent functionalization with ethylthio and chloro groups requires careful control of reaction conditions (e.g., thiophosgene for thiolation, chlorinating agents like POCl₃). Regioselectivity is influenced by steric and electronic factors: the hydroxyl group at position 3 may direct electrophilic substitution to position 4 via hydrogen bonding or steric hindrance .

- Key steps :

- Refluxing intermediates with thiophosgene in dry chloroform to introduce the ethylthio group .

- Purification via recrystallization (ethanol/water mixtures) to isolate high-purity crystals .

Q. How can the structural integrity of this compound be validated experimentally?

- X-ray crystallography (using SHELXL for refinement) is critical for confirming molecular geometry, particularly the positions of the hydroxyl, chloro, and ethylthio substituents .

- Spectroscopic validation :

- ¹H/¹³C NMR to identify proton environments (e.g., hydroxyl protons at δ 10–12 ppm, ethylthio CH₂ groups at δ 2.5–3.5 ppm).

- IR spectroscopy to confirm hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

Q. What strategies ensure stability and solubility during experimental handling?

- Solubility : Use polar aprotic solvents (DMF, DMSO) due to the compound’s hydrophobic thiophene core. Hydrogen bonding from the hydroxyl group enhances solubility in alcohols .

- Stability : Store under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the ethylthio group or ester hydrolysis. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions?

- DFT studies (B3LYP/6-31G* basis set) model electronic properties, such as charge distribution at the hydroxyl and chloro sites, to predict electrophilic substitution patterns .

- Hydrogen-bonding networks : Graph-set analysis (as per Etter’s rules) can map interactions in crystal packing, influencing solubility and crystallization protocols .

Q. What methodologies resolve contradictions in reported synthetic yields or spectral data?

- Comparative kinetic studies : Vary reaction parameters (temperature, solvent polarity) to identify optimal conditions. For example, thiophosgene reactions in chloroform vs. DMF may alter yields due to solvent basicity .

- Cross-validation : Reproduce synthesis using alternative routes (e.g., Gewald vs. Suzuki coupling for thiophene core formation) and compare spectral profiles with literature data .

Q. How can structure-activity relationship (SAR) studies guide biological activity exploration?

- Pharmacophore mapping : Replace the ethylthio group with methylthio or phenylthio to assess impact on bioactivity (e.g., enzyme inhibition).

- In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenase, kinases) using fluorogenic substrates or ELISA to quantify inhibition .

Methodological Considerations

- Crystallographic refinement : Use SHELX programs for high-resolution data to resolve disorder in the ethylthio group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures >95% purity, verified via HPLC .

- Safety protocols : Handle thiophosgene and chlorinated reagents in fume hoods with PPE (gloves, goggles). Neutralize waste with 10% NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.